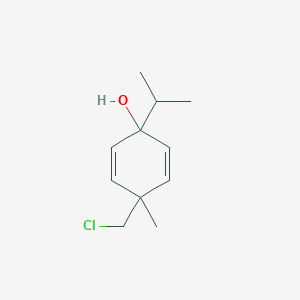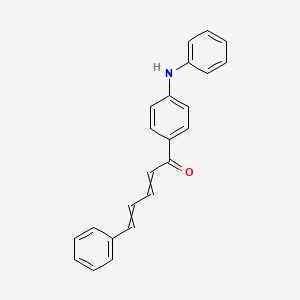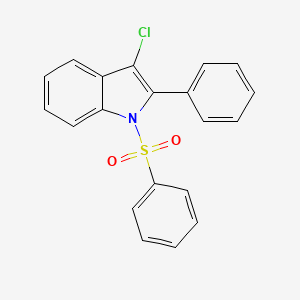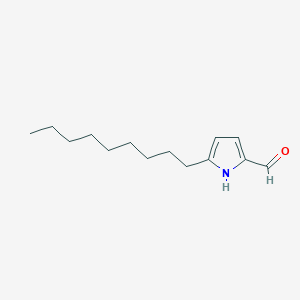
2-(2-Oxoazetidin-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxoazetidin-1-yl)benzoic acid is a chemical compound with a molecular formula of C10H9NO3. It is a derivative of benzoic acid, featuring an azetidinone ring, which is a four-membered lactam.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxoazetidin-1-yl)benzoic acid typically involves the formation of the azetidinone ring through cyclization reactions. One common method involves the condensation of aryl amines with hydroxy benzaldehyde in the presence of ethanol to form Schiff’s bases. These Schiff’s bases are then converted to 2-azetidinone derivatives by reacting with triethylamine dissolved in dioxane and chloroacetyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Oxoazetidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.
Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
2-(2-Oxoazetidin-1-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Industry: It may be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Oxoazetidin-1-yl)benzoic acid involves its interaction with biological targets, particularly enzymes involved in bacterial cell wall synthesis. The azetidinone ring can inhibit these enzymes, leading to antibacterial effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the synthesis of peptidoglycan, an essential component of bacterial cell walls .
Comparaison Avec Des Composés Similaires
Similar Compounds
Penicillins: These antibiotics also contain a β-lactam ring and are used to treat bacterial infections.
Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.
Carbapenems: Highly effective β-lactam antibiotics used for severe or high-risk bacterial infections.
Monobactams: β-lactam antibiotics that are effective against Gram-negative bacteria.
Uniqueness
2-(2-Oxoazetidin-1-yl)benzoic acid is unique due to its specific structure, which combines the azetidinone ring with a benzoic acid moiety. This combination provides distinct chemical properties and potential biological activities that are not found in other β-lactam antibiotics.
Propriétés
Numéro CAS |
88072-22-4 |
|---|---|
Formule moléculaire |
C10H9NO3 |
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
2-(2-oxoazetidin-1-yl)benzoic acid |
InChI |
InChI=1S/C10H9NO3/c12-9-5-6-11(9)8-4-2-1-3-7(8)10(13)14/h1-4H,5-6H2,(H,13,14) |
Clé InChI |
VJDUFJJJHJXZHH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1=O)C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


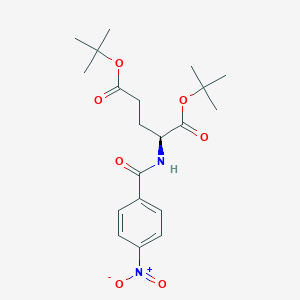

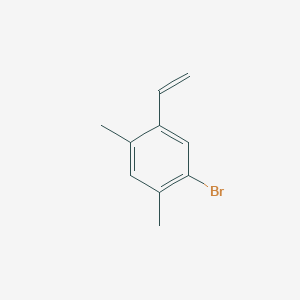
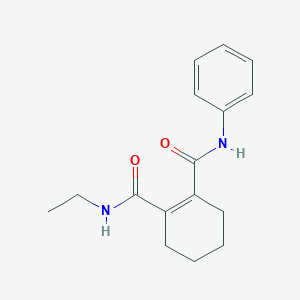

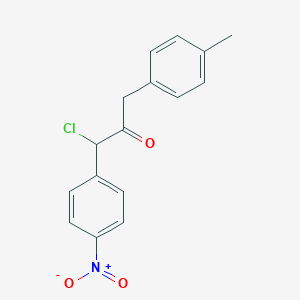
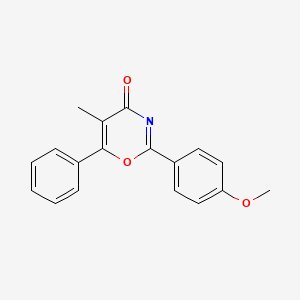
![2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B14379348.png)
![Trimethyl[3-(phenylsulfanyl)undecyl]silane](/img/structure/B14379351.png)

